Hexan-3-yl carbonochloridate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexan-3-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58906-62-0 | |
| Record name | 3-Hexyl chloroformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Hexan 3 Yl Carbonochloridate
Conventional Phosgenation Routes
The traditional synthesis of Hexan-3-yl carbonochloridate (B8618190) involves the reaction of 3-hexanol (B165604) with phosgene (B1210022). This method, while established, requires careful control of reaction parameters to ensure product purity and yield.
Reaction Kinetics and Selectivity in Alcohol-Phosgene Interactions
The reaction between an alcohol like 3-hexanol and phosgene is typically a highly exothermic process. google.com The primary reaction yields the desired chloroformate and hydrogen chloride. epa.govnih.gov However, the kinetics are competitive, with potential for side reactions. A key competing reaction is the formation of the corresponding dialkyl carbonate, which can occur if the chloroformate reacts with another molecule of the alcohol. google.com
To favor the formation of the chloroformate, a large stoichiometric excess of phosgene is often employed. google.comnih.gov The stability of the resulting chloroformate is also a critical factor. Secondary alkyl chloroformates, such as Hexan-3-yl carbonochloridate, are known to be less stable than their primary alkyl or aryl counterparts. nih.gov This lower stability can impact the selectivity of the process, as the product may be more susceptible to decomposition or further reaction under the reaction conditions. Furthermore, secondary alcohols may exhibit lower reactivity compared to primary alcohols in phosgenation reactions. kobe-u.ac.jp
Table 1: Factors Influencing Kinetics and Selectivity in Alcohol Phosgenation
| Factor | Effect on Reaction | Rationale |
|---|---|---|
| Temperature | Lower temperatures (e.g., 0-10°C) are preferred. google.com | Controls the highly exothermic reaction and minimizes side reactions and product decomposition. google.com |
| Reagent Ratio | A molar excess of phosgene is used. google.comnih.gov | Suppresses the formation of dialkyl carbonate by ensuring the alcohol is consumed in the primary reaction. wikipedia.org |
| Alcohol Structure | Secondary alcohols may react slower than primary alcohols. kobe-u.ac.jp | Steric hindrance and electronic effects can influence the nucleophilic attack of the alcohol on phosgene. |
| Product Stability | Secondary chloroformates are less stable. nih.gov | Requires milder work-up and purification conditions to prevent degradation. |
Optimization of Catalytic Phosgenation Processes
While the reaction can proceed without a catalyst, optimization often involves strategies to enhance reaction rate and selectivity. In laboratory and industrial settings, the use of a base like pyridine (B92270) can be employed to neutralize the hydrogen chloride byproduct, driving the reaction forward. wikipedia.org For phosgene surrogates like triphosgene (B27547), catalysts such as dimethylformamide (DMF) have been shown to be effective. google.com The optimization primarily revolves around maintaining a low temperature and a continuous excess of phosgene to prevent undesirable secondary reactions. google.com
Scale-Up Considerations for Research and Industrial Production
Historically, industrial-scale production of chloroformates was carried out in batch processes using lead-lined or enameled autoclaves equipped with cooling jackets and stirrers. google.com To improve efficiency and safety, modern installations have moved towards continuous-flow cascade systems. google.com
A significant advancement in industrial production is a continuous, concurrent flow process where the alcohol is atomized into a fog within the reactor, reacting with gaseous phosgene. google.com This method offers excellent heat management due to the high surface area of the atomized droplets and results in a substantially instantaneous reaction. google.com This technique has been reported to achieve high yields and very short residence times for alcohols like ethanol (B145695) and isopropanol, making it a highly efficient method for industrial-scale synthesis. google.com
Table 2: Performance of Continuous Fog Phase Phosgenation Process
| Alcohol | Throughput Time | Yield (based on alcohol) | Yield (based on phosgene) |
|---|---|---|---|
| Ethanol | 14 seconds | 92% | 98% |
| Isopropanol | 16 seconds | 90% | 96% |
Data from a patented industrial process, demonstrating the efficiency of the continuous flow method for primary and secondary alcohols. google.com
Phosgene-Free and Green Chemistry Synthesis Approaches
Growing safety and environmental concerns associated with the high toxicity of phosgene have spurred the development of alternative synthetic routes. researchgate.net These methods utilize safer reagents and more sustainable catalytic systems.
Utilization of Alternative Carbonyl Chlorinating Reagents
Safer, solid or liquid alternatives to gaseous phosgene have been developed for laboratory and industrial use. The most common among these are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). kobe-u.ac.jpwikipedia.org These reagents are easier and safer to handle and can generate phosgene in situ or react directly under specific conditions.
For instance, a patented process demonstrates the synthesis of various alkyl chloroformates using triphosgene in the presence of a base like sodium carbonate and a catalyst such as dimethylformamide (DMF). google.com This method has been successfully applied to secondary alcohols, achieving high yields. google.com
Table 3: Synthesis of Chloroformates using Triphosgene
| Alcohol | Base/Catalyst | Temperature | Yield |
|---|---|---|---|
| n-Butanol | Na₂CO₃ / DMF | 0°C | - |
| (2-ethylcyclohexan-1-ol) | Na₂CO₃ / DMF | 0°C | 96% |
This demonstrates the effective use of triphosgene as a phosgene substitute for synthesizing chloroformates from alcohols, including a secondary alcohol. google.com
Development of Catalytic Systems for Sustainable Production
A prominent green chemistry approach is the "photo-on-demand" synthesis of chloroformates. acs.orgeurekalert.org This method involves the in situ generation of phosgene from chloroform (B151607), which serves as both the reactant and the solvent. kobe-u.ac.jp By irradiating a solution of an alcohol in chloroform with UV light in the presence of oxygen, phosgene is produced and immediately consumed in the reaction, eliminating the need to store or transport the highly toxic gas. eurekalert.orgnih.gov
This process can be conducted in either batch or continuous flow systems, enhancing its safety and scalability. eurekalert.org The reaction is believed to proceed via a radical chain mechanism initiated by the photochemical oxidation of chloroform. eurekalert.orgnih.gov While this method has shown high efficiency for producing chloroformates from primary alcohols, its application to secondary alcohols like 3-hexanol may present challenges. One study reported that the photo-on-demand reaction with isopropanol, a secondary alcohol, yielded only 1% of the corresponding chloroformate, suggesting that the reactivity of the alcohol is a key limiting factor in this system. kobe-u.ac.jp
Integration of Green Chemistry Principles in Process Design
The traditional synthesis of chloroformates often involves hazardous reagents and can generate significant waste, prompting the application of green chemistry principles to create more sustainable and environmentally benign processes. The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org
Key green chemistry considerations for the synthesis of this compound include:
Waste Prevention : It is preferable to prevent waste formation than to treat it afterward. du.ac.in The use of continuous flow reactors over batch processes can improve yield and reduce waste streams by allowing for better control of reaction parameters. marketresearchintellect.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of 3-hexanol with phosgene has a moderate atom economy, as HCl is produced as a significant byproduct.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little to no toxicity. skpharmteco.com The primary hazard in the standard synthesis is the use of phosgene. Research into phosgene alternatives, such as diphosgene or triphosgene, which are liquids and easier to handle, is a key area of green chemistry.
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org While the main reaction is stoichiometric, catalysts can be employed to improve reaction rates and selectivity, potentially allowing for milder reaction conditions.
Design for Energy Efficiency : Energy requirements should be minimized. acs.org Developing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption and associated environmental and economic impacts.
The following table summarizes the application of these principles to the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Employing continuous flow processes to minimize byproduct formation and improve yield. marketresearchintellect.com |
| Atom Economy | Developing alternative routes with higher atom economy that incorporate more of the reactant atoms into the final product. acs.org |
| Less Hazardous Syntheses | Investigating the use of phosgene substitutes like triphosgene and implementing robust containment systems. skpharmteco.com |
| Use of Renewable Feedstocks | Sourcing 3-hexanol from biomass-derived platform chemicals. du.ac.in |
| Catalysis | Using catalysts to enhance reaction efficiency and reduce the need for stoichiometric activating agents. |
| Design for Energy Efficiency | Optimizing the process to run at lower temperatures and pressures, thereby reducing energy consumption. acs.org |
Advanced Purification Techniques for Research-Grade Material
Achieving the high purity required for research-grade this compound necessitates advanced purification techniques to remove unreacted starting materials, byproducts, and any residual catalysts or solvents.
Distillation Methodologies for Purity Enhancement
Following synthesis, the crude reaction mixture contains the desired chloroformate along with unreacted 3-hexanol, dissolved HCl, and potential byproducts like di(hexan-3-yl) carbonate. google.com The primary method for initial purification and separation of these components is distillation.
Given that chloroformates can be thermally sensitive, vacuum distillation is the preferred technique. google.comsciencemadness.org By reducing the pressure inside the distillation apparatus, the boiling point of this compound is significantly lowered. This allows for vaporization and subsequent condensation at a temperature that does not cause decomposition, thereby preserving the integrity of the molecule while separating it from less volatile impurities. The efficiency of the separation is dependent on the difference in boiling points between the product and the impurities, and fractional distillation columns may be employed for mixtures with close boiling points.
| Parameter | Description | Significance in Purity Enhancement |
|---|---|---|
| Pressure | Reduced pressure (vacuum) is applied to the system. | Lowers the boiling point, preventing thermal degradation of the chloroformate. sciencemadness.org |
| Temperature | The temperature at which the liquid boils under reduced pressure. | Careful control allows for selective vaporization of the target compound. |
| Fractionating Column | A column with a large surface area (e.g., Vigreux or packed column) placed between the flask and condenser. | Provides multiple theoretical plates for more efficient separation of compounds with close boiling points. |
Chromatographic Separation and Isolation Techniques for Reaction Mixtures
For applications demanding exceptionally high purity, such as in pharmaceutical research where this compound may be used as an intermediate, distillation alone may be insufficient. pharmaffiliates.com Chromatographic techniques offer superior separation based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov
Column Chromatography : This is a preparative technique where the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov A solvent system (mobile phase) is chosen that allows the desired compound to be eluted from the column separately from impurities, which will travel at different rates based on their polarity and affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for isolating highly pure compounds. researchgate.net In a reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. This technique provides high resolution and is particularly useful for removing structurally similar impurities. For thermally sensitive compounds, chromatographic separations can be performed at low temperatures to prevent degradation. chromatographyonline.com
Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used to purify small quantities of volatile compounds. The sample is vaporized and carried by an inert gas through a column, with separation based on boiling point and interactions with the column's stationary phase. nih.gov
| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Bulk purification post-distillation. nih.gov |
| Preparative HPLC | C18-functionalized Silica | Acetonitrile (B52724)/Water Gradient | Final polishing to achieve >99% purity. researchgate.net |
| Preparative GC | Polysiloxane-based | Helium or Nitrogen Gas | Purification of small, volatile sample amounts. nih.gov |
Quality Control Protocols for Ensuring Research Utility
To be classified as research-grade, a chemical must be accompanied by a thorough analysis confirming its identity and purity. A robust quality control (QC) protocol is essential to guarantee that each batch of this compound is consistent and reliable for research applications. eurachem.orgintegrait.co
The QC process involves a suite of analytical tests:
Identity Confirmation : Spectroscopic methods are used to verify the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the arrangement of protons and carbon atoms.
Infrared (IR) Spectroscopy : This technique identifies the functional groups present, with a characteristic strong absorption peak for the chloroformate's carbonyl (C=O) group.
Purity Assessment : Chromatographic methods are employed to quantify the purity of the sample.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : A small sample is analyzed to produce a chromatogram. The area of the peak corresponding to this compound, relative to the total area of all peaks, determines its percentage purity. dataintelo.com This analysis also reveals the presence and relative amounts of any impurities.
Documentation : The results of all QC tests are compiled into a Certificate of Analysis (CoA) . This document provides the end-user with critical data on the batch, including its confirmed identity, purity level, and the analytical methods used for verification. shachemlin.com
| QC Test | Purpose | Expected Outcome for Research-Grade Material |
|---|---|---|
| ¹H NMR / ¹³C NMR | Structural confirmation and identification. | Spectrum consistent with the proposed structure of this compound. |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of characteristic peaks, especially for the C=O bond of the chloroformate. |
| GC or HPLC Analysis | Purity determination and impurity profiling. | Purity typically ≥98%, with specific limits on known impurities. dataintelo.com |
| Certificate of Analysis (CoA) | Official documentation of quality. | A comprehensive report detailing the results of all quality control tests. shachemlin.com |
Reaction Mechanisms and Reactivity Profiles of Hexan 3 Yl Carbonochloridate
Nucleophilic Acyl Substitution Pathways
The reactivity of hexan-3-yl carbonochloridate (B8618190) is primarily governed by nucleophilic acyl substitution. This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
Alcoholysis and Phenolysis: Mechanistic Investigations
The reaction of hexan-3-yl carbonochloridate with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding carbonates. This transformation generally proceeds through a tetrahedral intermediate. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net
The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) on the carbonyl carbon of the chloroformate. This is followed by the elimination of the chloride ion to form the stable carbonate product. The rate of this reaction is influenced by the steric hindrance and nucleophilicity of the alcohol or phenol, as well as the reaction conditions.
Aminolysis Reactions for Carbamate (B1207046) Formation
Aminolysis, the reaction with ammonia (B1221849) or primary and secondary amines, is a key method for synthesizing carbamates from this compound. researchgate.netmdpi.com This reaction is fundamental in the synthesis of various organic compounds, including those with pharmaceutical applications. nih.gov For instance, this compound is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, an antithrombotic agent. pharmaffiliates.com
The mechanism is analogous to alcoholysis, where the amine acts as the nucleophile. The initial attack on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the formation of the corresponding carbamate. The reaction is typically performed in the presence of a base to scavenge the HCl produced. thieme-connect.de The choice of solvent and base can significantly impact the reaction's efficiency and yield.
Table 1: Examples of Carbamate Synthesis Methodologies
| Method | Reactants | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|
| From Chloroformates | Amine, Chloroformate | Base (e.g., pyridine) | Carbamate | organic-chemistry.org |
| Curtius Rearrangement | Acyl Azide | Heat | Isocyanate (intermediate) -> Carbamate | nih.gov |
| From Mixed Carbonates | Amine, Activated Carbonate | Base | Carbamate | nih.gov |
| Three-Component Coupling | Amine, CO2, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate | organic-chemistry.org |
Hydrolysis Kinetics and Factors Influencing Degradation
This compound is susceptible to hydrolysis, a reaction with water that leads to its degradation. The process yields 3-hexanol (B165604), carbon dioxide, and hydrochloric acid. The kinetics of this hydrolysis are influenced by several factors, including pH, temperature, and the presence of catalysts.
Generally, the hydrolysis rate increases with pH. ucanr.edu Under acidic or neutral conditions, the reaction can be slow, but it is significantly accelerated in basic media due to the increased concentration of the more nucleophilic hydroxide (B78521) ion. The stability of chloroformates is also affected by the solvent system; for example, they are more stable in less polar, aprotic solvents. researchgate.net The degradation of similar compounds, like polymer-drug conjugates containing carbonate or carbamate linkages, has been studied to understand drug release mechanisms. liverpool.ac.ukacs.org
Electrophilic Reactivity and Related Transformations
While primarily acting as an acylating agent in nucleophilic substitution, the electrophilic nature of the carbonyl carbon in this compound allows for other transformations.
Acylation Reactions with Aromatic Systems (e.g., Friedel-Crafts Analogs)
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.comlibretexts.org This reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.comvisualizeorgchem.com The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding an aromatic ketone.
While direct Friedel-Crafts reactions with chloroformates like this compound to form aryl esters are not as common as with standard acyl chlorides, analogous acylations are mechanistically plausible under specific conditions. The reaction would involve the formation of a (hexan-3-yloxy)carbonyl cation, which would then be attacked by the aromatic ring. However, the stability and reactivity of this specific electrophile would be key determining factors.
Interactions with Organometallic Reagents and Their Mechanistic Implications
Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are powerful nucleophiles that can react with acyl chlorides. vapourtec.com The reaction of Grignard reagents with chloroformates can be complex, often leading to the formation of tertiary alcohols through multiple additions. libretexts.orglookchem.com
However, the use of less reactive organometallic reagents, like organocuprates (Gilman reagents), can provide more controlled reactions. libretexts.org These reagents are known to react with acyl chlorides to produce ketones in good yields. The proposed mechanism involves the formation of a tetrahedral intermediate, which then eliminates the leaving group to form the ketone. The lower reactivity of organocuprates compared to Grignard reagents often prevents a second addition to the newly formed ketone. The use of specific magnesium and zinc organometallic reagents has also been explored for forming new carbon-carbon bonds with various electrophiles. uni-muenchen.de
Elimination Reactions and Thermal Decomposition Pathways
The thermal decomposition of alkyl chloroformates, such as this compound, that possess a beta-hydrogen atom on the alkyl chain is a well-studied class of unimolecular gas-phase elimination reactions. researchgate.nettandfonline.comsci-hub.se These reactions proceed under homogeneous conditions to yield an olefin, hydrogen chloride (HCl), and carbon dioxide (CO2). researchgate.netsci-hub.se The process is believed to follow one of two primary mechanistic pathways, the distinction of which can be difficult to determine solely through experimental means as both may involve a six-membered cyclic transition state. researchgate.nettandfonline.com
Theoretical studies on analogous compounds like ethyl chloroformate, isopropyl chloroformate, and sec-butyl chloroformate have been employed to elucidate these mechanisms. researchgate.nettandfonline.comsci-hub.se The two proposed pathways are:
Mechanism A: A single-step, concerted process that proceeds through a six-membered cyclic transition state. tandfonline.com
Mechanism B: A two-step, stepwise mechanism that involves the initial formation of an unstable intermediate, chloroformic acid (ClCOOH), which subsequently decomposes rapidly to HCl and CO2. researchgate.nettandfonline.com
Computational analyses suggest that for secondary chloroformates like sec-butyl chloroformate, which serves as a close model for this compound, the stepwise mechanism (Mechanism B) is energetically favored over the concerted one-step elimination. researchgate.net
CH3CH2CH2CH(OC(O)Cl)CH2CH3 → Hexene + HCl + CO2
Beta-Elimination Mechanisms and Olefin Formation
The formation of an olefin from this compound occurs via a beta-elimination (also known as β-elimination) reaction. youtube.com This process involves the removal of the chloroformate group from the alpha-carbon and a hydrogen atom from an adjacent beta-carbon, leading to the formation of a double bond. youtube.com
This compound has two different beta-carbons with available hydrogens (at the C2 and C4 positions), meaning its decomposition can lead to a mixture of isomeric olefins: hex-2-ene and hex-3-ene. This is analogous to the thermal decomposition of sec-butyl chloroformate, which produces a mixture of but-1-ene and cis/trans-but-2-ene. tandfonline.com
The mechanism for this elimination is typically considered to be of the E1 or E1cB type under thermal, unimolecular conditions. libretexts.orgwikipedia.org Theoretical studies on similar secondary chloroformates have modeled the transition states for the formation of different olefin isomers. researchgate.net The regioselectivity of the reaction (i.e., the preferred olefin isomer) is influenced by the stability of the transition state leading to each product. Generally, the formation of the more substituted, and thus more thermodynamically stable, alkene is favored, in accordance with Zaitsev's rule. youtube.com For this compound, both potential products (hex-2-ene and hex-3-ene) are disubstituted alkenes, suggesting a mixture is likely.
The table below shows theoretical kinetic data for the decomposition of sec-butyl chloroformate (SCF), a structural analog of this compound, which illustrates the energy barriers for the formation of different olefins.
| Reactant | Product Olefin | Activation Energy (Ea) |
|---|---|---|
| sec-Butyl Chloroformate | 1-Butene | 189.3 |
| sec-Butyl Chloroformate | cis-2-Butene | 182.2 |
| sec-Butyl Chloroformate | trans-2-Butene | 178.4 |
This data for sec-butyl chloroformate suggests that the transition state leading to the trans-alkene is the most stable, resulting in it being the major product.
Characterization of Unstable Intermediates
The reactivity and decomposition pathways of this compound involve the formation of discrete but unstable intermediates. rsc.org The characterization of these transient species is crucial for a complete understanding of the reaction mechanism.
Chloroformic Acid (ClCOOH): In the stepwise (Mechanism B) thermal decomposition of alkyl chloroformates, the primary unstable intermediate proposed is chloroformic acid. researchgate.nettandfonline.com Theoretical calculations support its formation as the initial product of elimination, alongside the olefin. researchgate.net Chloroformic acid is highly unstable under the reaction conditions and rapidly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). tandfonline.com Its transient nature makes direct experimental observation difficult, and its existence is primarily supported by computational studies. researchgate.net
Carbanions (in E1cB-like pathways): The E1cB (Elimination, Unimolecular, conjugate Base) mechanism represents another possible pathway, particularly if there are features that stabilize a negative charge at the beta-position. wikipedia.orgmasterorganicchemistry.com This two-step mechanism involves the initial deprotonation of the beta-carbon to form a carbanion intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the expulsion of the leaving group to form the double bond. wikipedia.org The formation of a carbanion is favored when the beta-hydrogen is particularly acidic and when a relatively poor leaving group is present. wikipedia.org
Intimate Ion Pairs (in SNi-like pathways): The decomposition of alkyl chloroformates can also exhibit characteristics of the SNi (Substitution Nucleophilic internal) mechanism, which proceeds with retention of stereochemistry. wikipedia.org This pathway involves the formation of an intimate ion pair, composed of the alkyl cation and the chlorocarbonate anion, as a key intermediate. wikipedia.org This ion pair is distinct from a fully dissociated carbocation seen in a pure E1 or SN1 reaction. wikipedia.org The chloride can then attack from the front side, or elimination can occur from this paired state.
The table below summarizes the key unstable intermediates potentially involved in the decomposition of this compound.
| Intermediate | Associated Mechanism | Decomposition Products/Fate | Source |
|---|---|---|---|
| Chloroformic acid (ClCOOH) | Stepwise Elimination (Mechanism B) | HCl + CO2 | researchgate.nettandfonline.com |
| Carbanion | E1cB Elimination | Expels leaving group to form olefin | libretexts.orgwikipedia.orgmasterorganicchemistry.com |
| Intimate Ion Pair (R+/ClCOO-) | SNi Elimination | Rearrangement and elimination to olefin + CO2 + HCl | wikipedia.org |
Advanced Applications of Hexan 3 Yl Carbonochloridate in Organic Synthesis
Reagent in Complex Molecule Construction
The core reactivity of hexan-3-yl carbonochloridate (B8618190) lies in its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This makes it a valuable reagent for forming new bonds in the synthesis of complex organic molecules.
Formation of Activated Esters and Anhydrides
Chloroformates are well-known reagents for the activation of carboxylic acids. wikipedia.org The reaction of hexan-3-yl carbonochloridate with a carboxylic acid, typically in the presence of a base to neutralize the generated HCl, would be expected to form a mixed carbonic-carboxylic anhydride (B1165640). wikipedia.org These mixed anhydrides are highly activated intermediates, readily undergoing nucleophilic acyl substitution with amines to form amides or with alcohols to form esters. This two-step, one-pot process is a cornerstone of peptide synthesis and the formation of other complex amide and ester linkages.
The general transformation is as follows:
Step 1: Anhydride Formation: R'-COOH + Cl-C(=O)O-CH(CH2CH3)(CH2CH2CH3) → R'-C(=O)O-C(=O)O-CH(CH2CH3)(CH2CH2CH3) + HCl
Step 2: Nucleophilic Attack: The resulting mixed anhydride can then react with a nucleophile (e.g., an amine, R''-NH2) to yield the desired product (R'-C(=O)NH-R'').
While specific examples utilizing this compound are not prominent in the literature, the reactivity of similar chloroformates like ethyl chloroformate and isobutyl chloroformate in these transformations is extensively documented. wikipedia.org
Table 1: Representative Reactions of Chloroformates in Activated Ester/Anhydride Formation
| Chloroformate Reagent | Carboxylic Acid | Nucleophile | Product Type |
| Ethyl Chloroformate | N-Protected Amino Acid | Amino Acid Ester | Dipeptide |
| Isobutyl Chloroformate | Benzoic Acid | Aniline | Anilide |
| Benzyl (B1604629) Chloroformate | Acetic Acid | Phenol (B47542) | Phenyl Acetate (B1210297) |
This table presents illustrative examples based on common chloroformates to demonstrate the general reaction pathway.
Protecting Group Strategies for Alcohols and Amines
A significant application of chloroformates is the protection of reactive functional groups, particularly alcohols and amines, to prevent them from undergoing unwanted reactions during a synthetic sequence. weebly.com
Protection of Amines: this compound would react with primary or secondary amines to form stable carbamates. The resulting "sec-hexyloxycarbonyl" (sec-Hoc) group would mask the nucleophilicity of the amine. ontosight.ai This protection strategy is analogous to the widely used benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups. weebly.comthieme-connect.de The stability and cleavage conditions of such a sec-Hoc group would need to be experimentally determined but would likely be orthogonal to many other protecting groups.
Protection of Alcohols: Similarly, the reaction with alcohols would yield stable carbonate esters. wikipedia.org This would protect the alcohol functionality from oxidation, acylation, or other reactions targeting hydroxyl groups.
The introduction of the protecting group is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Table 2: Protecting Group Formation with Chloroformates
| Functional Group | Chloroformate Type | Protecting Group Formed | General Reaction Conditions |
| Primary/Secondary Amine | Alkyl Chloroformate | Carbamate (B1207046) | Anhydrous solvent, base (e.g., pyridine) |
| Alcohol/Phenol | Alkyl Chloroformate | Carbonate | Anhydrous solvent, base (e.g., pyridine) |
This table outlines the general strategy for protecting alcohols and amines with chloroformates.
Stereoselective Transformations and Chiral Auxiliary Applications
Given that this compound possesses a stereocenter at the 3-position of the hexyl chain, its enantiomerically pure forms could potentially be used in stereoselective synthesis. masterorganicchemistry.com
Chiral Derivatizing Agent: Enantiopure this compound could be used as a chiral derivatizing agent to react with racemic mixtures of amines or alcohols. The resulting diastereomeric carbamates or carbonates could then be separated by chromatography, allowing for the resolution of the original racemate. This is a common strategy, exemplified by reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). scientificlabs.co.uk
Chiral Auxiliary: While less common for simple alkyl chloroformates, it is conceivable that the sec-hexyl group could serve as a chiral auxiliary. tcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary is removed. For this compound, this would involve attaching it to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the sec-hexyloxycarbonyl group. The steric bulk and specific conformation of the chiral sec-hexyl group would be crucial in directing the approach of reagents to the substrate. However, there is no specific evidence of this application in the reviewed literature.
Role in Polymer Chemistry and Materials Science
The reactivity of this compound also suggests potential applications in the field of polymer chemistry and materials science, a classification supported by some chemical suppliers. bldpharm.com
Monomer or Initiator for Polymerization Reactions
The structure of this compound does not lend itself to acting as a typical monomer in chain-growth polymerization, as it lacks a polymerizable unsaturated bond. However, its role as a polymerization initiator is plausible.
Initiator for Polymerization: There is precedent for chloroformates acting as initiators or co-initiators in polymerization reactions. For instance, alkyl chloroformates can react with peroxides in situ to form dialkyl peroxydicarbonates, which are effective radical polymerization initiators. google.com Furthermore, polyfunctional chloroformates have been used as initiators for the cationic ring-opening polymerization of 2-oxazolines, leading to the formation of star polymers. wiley.com It is therefore conceivable that this compound could be employed in similar initiating systems. sigmaaldrich.comnih.gov
Table 3: Potential Initiating Systems Involving Chloroformates
| Polymerization Type | Chloroformate Role | Co-reactant | Resulting Polymer Architecture |
| Radical Polymerization | Peroxydicarbonate Precursor | Hydrogen Peroxide | Linear |
| Cationic Ring-Opening Polymerization | Initiator | 2-Oxazoline Monomer | Linear (or Star, if multifunctional) |
This table illustrates potential roles of chloroformates as polymerization initiators based on existing research with analogous compounds.
Cross-linking Agent Methodologies in Polymer Networks
Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical strength and thermal stability of the material. ebeammachine.com While this compound is monofunctional and cannot act as a cross-linker on its own, it could be used to functionalize polymers in a way that prepares them for subsequent cross-linking.
A hypothetical methodology could involve:
Polymer Functionalization: A polymer containing nucleophilic side chains (e.g., hydroxyl or amine groups, such as in polyvinyl alcohol or polyethyleneimine) is reacted with this compound. This would attach sec-hexyloxycarbonyl groups to the polymer backbone.
Cross-linking Step: A separate, difunctional nucleophile (e.g., a diamine or a diol) could then be introduced to displace the sec-hexanol from the carbonate/carbamate linkages of adjacent polymer chains, thus forming a cross-linked network. This approach is speculative and would depend heavily on the reaction conditions and the reactivity of the formed linkages.
Alternatively, if a diol or triol were first converted into a di- or tri-chloroformate, that new molecule could then serve directly as a cross-linking agent for polymers bearing nucleophilic functional groups. uni-oldenburg.denih.gov
Surface Functionalization Techniques for Novel Materials
The functionalization of surfaces is a critical technique for altering the properties of materials to suit specific applications, such as improving biocompatibility, adhesion, or hydrophobicity. Chloroformates are effective reagents for this purpose, as they readily react with hydroxyl (-OH) or amine (-NH2) groups present on a material's surface to form stable carbonate or carbamate linkages, respectively.
While direct research on this compound for surface modification is not extensively documented, the known reactivity of the chloroformate group allows for its application in this field. For instance, materials with surface hydroxyl groups, such as silica (B1680970), certain polymers, or metal oxides, can be activated using this compound. nih.gov The reaction introduces the hexan-3-yl carbonate moiety onto the surface. This modification, introducing a six-carbon aliphatic chain, can significantly increase the hydrophobicity of a surface. This technique is analogous to methods using other chloroformates, like p-nitrophenyl chloroformate, to immobilize proteins and other biomolecules on surfaces. nih.govumich.edu Similarly, the modification of dendrimers and other polymers with chloroformates like dodecyl chloroformate has been shown to tune their hydrophobic properties. mdpi.com
The general scheme for this functionalization involves the reaction of the surface (Surface-OH) with this compound in the presence of a base (like triethylamine) to neutralize the HCl byproduct, resulting in a covalently modified surface.
Precursor in Fine Chemical Synthesis
This compound serves as a valuable precursor in the synthesis of a variety of fine chemicals due to the high reactivity of the chloroformate group.
Agrochemical Intermediates (e.g., Carbamate Pesticides)
Carbamates represent a major class of pesticides, and their synthesis often involves chloroformate intermediates. nih.govgoogle.com The general synthesis route involves the reaction of a chloroformate with a primary or secondary amine or the reaction of an alcohol or phenol with an isocyanate. Alternatively, a phenol can be reacted with phosgene (B1210022) to create a chloroformate, which is then reacted with an amine to yield the final carbamate pesticide.
This compound can be used as a building block to produce novel carbamate structures for agrochemical applications. By reacting it with various substituted phenols or amines, a diverse library of candidate molecules can be generated. For example, reacting this compound with a substituted phenol (Ar-OH) would yield a carbonate, which could then be reacted with an amine (R-NH2) to form a carbamate. The hexyl group from the chloroformate could modify the resulting pesticide's physical properties, such as its solubility and environmental persistence.
Specialty Chemical Production for Industrial Applications
Chloroformates are important intermediates in the broader chemical industry for producing specialty chemicals, including polymers and cosmetics. nih.govmarketresearchintellect.com They are used to create carbonates and carbamates, which can act as monomers for polymerization or as additives that confer specific properties to a final product. google.com
This compound can be employed in the synthesis of specialty polymers. For example, it can be reacted with diols to form polycarbonates or with diamines to form polyurethanes. The secondary hexyl group attached to the polymer backbone would influence the material's properties, such as its flexibility, thermal stability, and solubility. In cosmetics, long-chain alkyl carbonates can function as emollients and conditioning agents; the hexan-3-yl group could offer unique textural properties if incorporated into such molecules.
Synthesis of Advanced Pharmaceutical Intermediates (excluding clinical data)
The carbamate functional group is a key structural motif in many pharmaceutical compounds. marketresearchintellect.com Chloroformates are common reagents for introducing this group into a molecule. This compound has been specifically identified as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, an oral anticoagulant. pharmaffiliates.com In the synthesis of this drug, a related compound, n-hexyl chloroformate, is used as a reagent to install a carbamate group. acs.orgderpharmachemica.com The presence of this compound as an impurity suggests it may arise from isomeric impurities in the starting alcohol used to create the chloroformate reagent.
This highlights the role of this compound as a reactive intermediate in the construction of complex pharmaceutical molecules. The general reaction involves coupling an amine-containing intermediate with the chloroformate to form a carbamate ester linkage, a critical step in building the final active pharmaceutical ingredient (API) or its prodrug form. acs.orgacs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | 3-Hexyl Chloroformate, Carbonochloridic acid, 1-ethylbutyl ester |
| CAS Number | 58906-62-0 pharmaffiliates.combldpharm.com |
| Molecular Formula | C7H13ClO2 pharmaffiliates.com |
| Molecular Weight | 164.63 g/mol pharmaffiliates.com |
| Appearance | Clear Colorless Oil pharmaffiliates.com |
Table 2: Generalized Reaction for Carbamate Synthesis
| Reactants | Product | Byproduct |
|---|---|---|
| This compound + Amine (R-NH2) | Hexan-3-yl carbamate | Hydrochloric Acid (HCl) |
This reaction typically requires a base to neutralize the HCl byproduct.
Spectroscopic and Analytical Methodologies for Investigating Reactions Involving Hexan 3 Yl Carbonochloridate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into molecular structure and dynamics. rsc.org In the context of reactions with Hexan-3-yl carbonochloridate (B8618190), NMR serves multiple crucial functions, from real-time monitoring to the precise characterization of products.
In-situ or real-time NMR monitoring allows chemists to observe a reaction as it happens directly within the NMR spectrometer. chalmers.senih.gov This is achieved by initiating the reaction inside an NMR tube and acquiring spectra at regular intervals. nih.gov For reactions involving Hexan-3-yl carbonochloridate, this could involve monitoring the disappearance of its characteristic proton (¹H) and carbon (¹³C) signals while new signals corresponding to the product appear. For instance, the triplet signal of the proton attached to the carbon bearing the chloroformate group would be a key resonance to track. This technique provides invaluable data on reaction kinetics, helping to determine reaction rates and endpoints without the need for sample quenching and workup, which can introduce artifacts. chalmers.se The development of benchtop NMR spectrometers has made this powerful technique more accessible for routine reaction monitoring in chemistry labs. chalmers.se
NMR spectroscopy is a powerful tool for identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. rsc.orgnih.gov Techniques such as 2D NMR (e.g., COSY, HMQC, HMBC) are instrumental in assembling the structural puzzle of complex molecules formed in reactions. While specific studies on the intermediates of this compound reactions are not extensively documented in publicly available literature, the principles remain applicable. For example, in the synthesis of Dabigatran etexilate, where a related compound, n-hexyl chloroformate, is used, NMR is crucial for characterizing the final product. asianpubs.orgderpharmachemica.com The ¹H-NMR and ¹³C-NMR spectra of the resulting product would confirm the successful incorporation of the hexyl carbamate (B1207046) moiety, which is formed from the reaction of the chloroformate. derpharmachemica.com For this compound, with CAS Number 58906-62-0, detailed NMR analysis would similarly confirm its incorporation into a target molecule by identifying the specific signals of the 1-ethylbutyl group. pharmaffiliates.com
A hypothetical reaction of this compound with an amine (R-NH₂) would lead to the formation of a carbamate. The structural elucidation of this product would rely on identifying key NMR signals as outlined in the table below.
| Atom/Group | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) | Key Correlations (HMBC) |
| CH₃ (terminal) | Triplet | ~10-14 | Correlation to adjacent CH₂ |
| CH₂ (ethyl) | Multiplet | ~20-30 | Correlation to CH and CH₃ |
| CH (on ethyl) | Multiplet | ~70-80 | Correlation to C=O, CH₂ |
| C=O (carbamate) | - | ~150-160 | Correlation to CH and N-alkyl |
This table presents expected NMR data based on general chemical shift ranges and is for illustrative purposes.
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. ox.ac.ukresearchgate.net This technique is highly accurate and does not require a calibration curve specific to the analyte. mdpi.com In reactions involving this compound, qNMR can be used to precisely measure the conversion of the starting material and the formation of the product over time. By integrating the characteristic signals of both the reactant and product, one can calculate the reaction conversion and selectivity at any given point. For good accuracy, a signal-to-noise ratio of at least 250:1 is recommended for the signals being integrated. ox.ac.uk
| Parameter | Description | NMR Signal to Monitor |
| Conversion | Percentage of this compound that has reacted. | Decrease in the integral of a unique proton signal of the starting material. |
| Selectivity | The ratio of the desired product to any side products formed. | Comparison of the integrals of signals unique to the desired product and byproducts. |
| Yield | The amount of desired product formed relative to the theoretical maximum. | Integral of a product signal relative to an internal standard of known concentration. |
This interactive table outlines how qNMR can be applied to monitor key reaction metrics.
Elucidation of Reaction Intermediates and Product Structures
Infrared (IR) and Raman Spectroscopy for Functional Group Tracking
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. uni-konstanz.deiitm.ac.in IR spectroscopy measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. iitm.ac.in Both are powerful for monitoring chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. researchgate.netmt.com
The carbonyl (C=O) group of this compound has a characteristic stretching frequency in the IR spectrum. Chloroformates typically exhibit a strong C=O stretching band at a relatively high wavenumber, often in the range of 1770-1785 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. iitm.ac.in The exact position of this band is sensitive to the molecular environment and can provide insights into reactivity. For instance, the IR spectrum of n-hexyl chloroformate, a close structural analog, shows a strong absorption in this region. nih.gov During a reaction, such as the formation of a carbamate, this characteristic peak will disappear and be replaced by the C=O stretching band of the carbamate product, which typically appears at a lower frequency (around 1730-1680 cm⁻¹).
| Compound Type | Functional Group | Typical C=O Stretch (cm⁻¹) | Significance |
| This compound | Chloroformate | 1770 - 1785 | High frequency due to electronegative Cl. |
| Carbamate Product | Carbamate | 1680 - 1730 | Lower frequency indicates successful reaction. |
| Carbonate Product | Carbonate Ester | 1740 - 1760 | Intermediate frequency, can distinguish from carbamate. |
This interactive table shows typical IR frequencies for relevant functional groups.
Both IR and Raman spectroscopy can be used for real-time, in-situ monitoring of reactions. americanpharmaceuticalreview.com Attenuated Total Reflectance (ATR) probes for both FTIR and Raman are commonly used for this purpose, as they can be inserted directly into the reaction vessel. mt.com For a reaction involving this compound, one would monitor the decrease in the intensity of the C=O stretching band of the chloroformate. researchgate.net Concurrently, the appearance and increase in the intensity of the characteristic bands of the product, such as the amide N-H stretch (for a reaction with a primary or secondary amine) and the new carbamate C=O stretch, would be observed. derpharmachemica.com The reaction is considered complete when the reactant's peaks have disappeared and the product's peaks no longer increase in intensity. rsc.orgrsc.org This provides a simple and effective way to determine the reaction endpoint. researchgate.net
Carbonyl Stretching Frequencies in Reactivity Studies
Mass Spectrometry (MS) in Reaction Pathway Investigation
Mass spectrometry is an indispensable tool for elucidating the reaction pathways of this compound. It allows for the identification of reactants, intermediates, the principal product, and any by-products and impurities by determining their mass-to-charge ratio (m/z).
Identification of By-products and Impurities in Reaction Mixtures
In the synthesis and subsequent reactions of this compound, various by-products and impurities can arise from side reactions or unreacted starting materials. Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is highly effective for identifying these minor components in a complex reaction mixture.
For instance, this compound is a known potential impurity in the synthesis of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor. pharmaffiliates.comchemicea.com Its presence and the presence of other related compounds can be monitored and identified using mass spectrometry. Common by-products in reactions involving chloroformates include corresponding alcohols from hydrolysis, carbonates from reaction with alcohols, and carbamates from reaction with amines. mdpi.com
The synthesis of this compound itself, typically from 3-hexanol (B165604) and phosgene (B1210022) (or a phosgene equivalent), can lead to impurities. Potential by-products could include unreacted 3-hexanol, di(hexan-3-yl) carbonate (from the reaction of this compound with excess 3-hexanol), and hydrochloric acid. In reactions where this compound is used as a reagent, for example, in the formation of a carbamate with an amine, unreacted amine and the chloroformate itself could be present as impurities in the final product mixture.
A hypothetical reaction mixture could be analyzed by MS to identify the following potential species:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | C7H13ClO2 | 164.63 | Reagent/Impurity |
| 3-Hexanol | C6H14O | 102.17 | Starting Material/By-product |
| Di(hexan-3-yl) carbonate | C13H26O3 | 230.34 | By-product |
| A generic primary amine | R-NH2 | Varies | Reagent |
| Hexan-3-yl alkylcarbamate | C8H17NO2 (example with methylamine) | 159.22 | Product |
This table is generated based on common reaction pathways for chloroformates.
The fragmentation pattern in the mass spectrum provides structural information to confirm the identity of these by-products. For this compound, characteristic fragmentation would involve the loss of chlorine (-35/37 Da), loss of the carbonyl group (-28 Da), and cleavage of the hexyl group. docbrown.infolibretexts.orgyoutube.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), enabling the determination of an unambiguous elemental composition for a given ion. uky.edugeorganics.sk This capability is crucial for confirming the molecular formula of the target product and for identifying unknown impurities. nih.govresearchgate.net
While a standard mass spectrometer might identify an ion with a nominal mass of 164, it cannot distinguish between different elemental compositions that add up to the same integer mass. HRMS, however, can easily differentiate between such possibilities. For this compound (C7H13ClO2), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Calculation of Exact Mass for this compound:
Carbon (¹²C): 7 x 12.000000 = 84.000000
Hydrogen (¹H): 13 x 1.007825 = 13.101725
Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853
Oxygen (¹⁶O): 2 x 15.994915 = 31.989830
Total Exact Mass: 164.060408 u
An experimental HRMS measurement of an ion at m/z 164.0604 would provide strong evidence for the elemental composition C7H13ClO2, thus confirming the identity of this compound and distinguishing it from any other potential isobaric impurities. georganics.sk This technique is particularly valuable in metabolomics and impurity profiling where numerous compounds with similar nominal masses may be present. uky.eduresearchgate.net
Chromatographic Techniques for Separation and Analysis of Reaction Mixtures
Chromatographic methods are essential for separating the components of a complex reaction mixture before their analysis. The choice of technique depends on the volatility and polarity of the analytes.
Gas Chromatography (GC) for Volatile Products
Gas chromatography is the method of choice for analyzing volatile and thermally stable compounds. researchgate.net this compound, being a moderately volatile liquid, is well-suited for GC analysis. researchgate.net This technique can be used to monitor the progress of a reaction by quantifying the consumption of the volatile starting material (e.g., 3-hexanol) and the formation of the volatile product (this compound). It is also effective for detecting volatile impurities and by-products.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. asianpubs.orgchromatographyonline.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
Typical GC conditions for chloroformate analysis:
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. asianpubs.orgoup.com
Injector Temperature: Typically set high enough to ensure rapid vaporization without thermal decomposition, for example, 250-270°C. asianpubs.orgoup.com
Oven Temperature Program: A temperature gradient is often employed, starting at a lower temperature (e.g., 70-90°C) and ramping up to a higher temperature (e.g., 280-300°C) to ensure the separation of compounds with a range of boiling points. asianpubs.orgchromatographyonline.com
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For reaction mixtures containing non-volatile or thermally labile compounds, such as larger molecules, salts, or polar degradation products, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. researchgate.netscirp.org In the context of reactions involving this compound, HPLC is crucial for analyzing the formation of non-volatile carbamate or carbonate products and for impurity profiling in pharmaceutical synthesis. innovareacademics.inhumanjournals.com
Several studies have detailed the development of reversed-phase HPLC (RP-HPLC) methods for the analysis of the drug Dabigatran Etexilate, where this compound is a potential process-related impurity. researchgate.netinnovareacademics.innih.gov These methods are designed to separate the active pharmaceutical ingredient (API) from a multitude of its known and unknown impurities.
Example HPLC Conditions for Impurity Analysis:
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) | Princeton SPHER-100 C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium formate (B1220265) buffer | Phosphate buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Elution Mode | Gradient | Isocratic (33:67 v/v A:B) |
| Detector | UV (e.g., 220 nm or 225 nm) | UV (225 nm) |
| Column Temperature | Ambient or controlled | 50°C |
| Source(s) | scirp.org | innovareacademics.in |
These methods demonstrate the utility of RP-HPLC in resolving complex mixtures containing both polar and non-polar components, which is typical for reaction products derived from this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analysis of reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating, identifying, and quantifying the various components in a single run. researchgate.netnih.gov
GC-MS combines the high-resolution separation power of GC for volatile compounds with the definitive identification capabilities of MS. asianpubs.org In the context of this compound, GC-MS can be used to:
Confirm the identity of the this compound peak.
Identify volatile by-products like 3-hexanol.
Analyze the structure of derivatives formed when this compound reacts with other molecules, provided the resulting products are sufficiently volatile and stable for GC analysis. oup.comnih.gov
LC-MS is indispensable for the analysis of less volatile and more polar compounds that are not amenable to GC. nih.govresearchgate.net By coupling HPLC with MS, it is possible to obtain molecular weight and structural information for each separated component. mdpi.com LC-MS/MS (tandem mass spectrometry) further enhances selectivity and structural elucidation by fragmenting a selected parent ion and analyzing its daughter ions. mdpi.com This is particularly useful for:
Identifying non-volatile products like large carbamates or carbonates.
Characterizing polar impurities and degradation products in the reaction mixture. scirp.org
Quantifying trace-level components with high specificity and sensitivity. mdpi.comresearchgate.net
For example, the analysis of amino acids derivatized with chloroformates is frequently performed using LC-MS/MS to achieve high sensitivity and selectivity in complex biological matrices. uky.eduresearchgate.net A similar approach could be applied to reaction mixtures involving this compound to precisely identify and quantify the products of its reactions with amines or other nucleophiles.
Theoretical and Computational Investigations of Hexan 3 Yl Carbonochloridate and Its Reactivity
Electronic Structure Calculations and Quantum Chemical Descriptors
Theoretical chemistry provides powerful tools to investigate molecular properties at the electronic level. For hexan-3-yl carbonochloridate (B8618190), electronic structure calculations are fundamental to understanding its intrinsic stability and reactivity. These calculations yield a variety of quantum chemical descriptors that quantify aspects of the molecule's behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. d-nb.infotaylorfrancis.com DFT calculations can be used to determine the optimized three-dimensional structure of hexan-3-yl carbonochloridate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Reactivity descriptors derived from DFT, such as electronegativity, hardness, and the Fukui function, provide a quantitative framework for predicting chemical behavior. d-nb.infoarchive.org These concepts, central to what is known as Conceptual DFT, help in identifying which sites within the molecule are most susceptible to electrophilic or nucleophilic attack. d-nb.info For instance, the acyl carbon in the carbonochloridate group is expected to be highly electrophilic, a feature that DFT calculations can quantify. While specific DFT studies on this compound are not prevalent in the literature, data from related structures can provide insight. For example, studies on similar compounds like cholesteryl chloroformate have used semi-empirical methods, a faster but less rigorous approach than DFT, to analyze the reactivity of the acyl group. mdpi.com
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical, yet chemically reasonable, values for the key structural parameters of this compound that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.19 Å |
| C-Cl | ~1.79 Å | |
| O-C(O) | ~1.34 Å | |
| O-C(Hexyl) | ~1.45 Å | |
| Bond Angle | O=C-Cl | ~125° |
| O=C-O | ~126° | |
| Cl-C-O | ~109° | |
| C(O)-O-C(Hexyl) | ~117° |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wayne.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are critical for understanding chemical reactions.
For this compound, the HOMO would likely be localized on the atoms with lone pairs, specifically the oxygen and chlorine atoms, which act as electron-donating sites. The LUMO, conversely, is expected to be centered on the π* antibonding orbital of the carbonyl group (C=O), representing the most electron-deficient site and the primary target for nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wayne.edu The analysis of molecular orbital composition allows for a detailed understanding of the contributions of different atomic orbitals to the molecular orbitals of the system. sioc-journal.cn
The distribution of electrons within a molecule is inherently uneven, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netuni-muenchen.de An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. libretexts.org
In an MEP map of this compound, distinct color-coded regions would reveal its reactive nature.
Negative Potential (Red/Yellow): Regions of high electron density, corresponding to the most negative electrostatic potential, would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. These are sites prone to electrophilic attack. researchgate.netuni-muenchen.de
Positive Potential (Blue): The region of highest positive potential would be located around the carbonyl carbon. This significant electron deficiency makes it the primary site for nucleophilic attack, which is the characteristic reaction of acyl chlorides. mdpi.com
This analysis is invaluable for predicting how the molecule will interact with other reagents. researchgate.netlibretexts.org
Table 2: Hypothetical Partial Atomic Charges for the Carbonochloridate Group This table shows representative partial charges calculated by a method such as Hirshfeld-I, which would quantify the charge distribution discussed above. core.ac.uk
| Atom | Hypothetical Partial Charge (a.u.) |
| C (carbonyl) | +0.45 |
| O (carbonyl) | -0.38 |
| O (ester) | -0.32 |
| Cl | -0.15 |
Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms, moving beyond static pictures of reactants and products. By modeling the entire reaction pathway, critical points like transition states and intermediates can be identified and characterized.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of the geometric coordinates of its atoms. fiveable.melibretexts.org For a chemical reaction, the pathway of lowest energy connecting reactants and products on the PES is known as the reaction coordinate. fiveable.me Key features of the PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the highest energy point along the reaction coordinate—the transition state. fiveable.me
For this compound, a key reaction to model would be its hydrolysis. The PES for this reaction would map the energy changes as a water molecule approaches, forms a tetrahedral intermediate, and subsequently eliminates a chloride ion and a proton to form the corresponding carbonic acid half-ester and hydrochloric acid. Mapping this surface helps to understand the step-by-step mechanism and whether the reaction is likely to be concerted or proceed through distinct intermediates. fiveable.mecsbsju.edu
Once the transition state for a reaction has been located on the potential energy surface, transition state theory can be used to calculate important kinetic and thermodynamic parameters. scispace.comnist.gov These parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These values provide quantitative insight into reaction rates.
Studies on the hydrolysis of a series of alkyl chloroformates in water have shown that the mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway depending on the electron-donating ability of the alkyl group. researchgate.net For simpler chloroformates like ethyl and propyl chloroformate, the reaction proceeds through a bimolecular mechanism. researchgate.net Given the secondary nature of the hexan-3-yl group, its hydrolysis mechanism would be of significant interest to compare with these established cases. The activation parameters for these related compounds provide a benchmark for what might be expected for this compound. researchgate.net
Table 3: Experimental Activation Parameters for the Hydrolysis of Various Alkyl Chloroformates in Water Data extracted from studies on related chloroformates, providing context for the potential reactivity of this compound. researchgate.net
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism Type |
| Ethyl chloroformate | 14.7 | -22 | Bimolecular |
| Propyl chloroformate | 15.0 | -22 | Bimolecular |
| Isopropyl chloroformate | 18.2 | -10 | Borderline/Mixed |
| tert-Butyl chloroformate | 22.8 | +8 | Unimolecular (SN1) |
This data illustrates a clear trend: as the alkyl group becomes more substituted and better at stabilizing a positive charge, the activation enthalpy and entropy increase, signaling a shift towards a dissociative, unimolecular mechanism. researchgate.net Computational modeling of this compound would clarify where it fits within this mechanistic spectrum.
Solvent Effects on Reaction Mechanisms
The solvent environment plays a critical role in dictating the mechanistic pathway of reactions involving this compound. The choice of solvent can significantly influence the rate and outcome of nucleophilic substitution reactions by stabilizing or destabilizing the transition states and intermediates. The reactivity of chloroformates like this compound is often rationalized through the lens of competing SN1 (unimolecular) and SN2 (bimolecular) or addition-elimination pathways. mdpi.commdpi.com
Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both cations and anions. msu.edulibretexts.org In the context of a potential SN1 pathway for this compound, these solvents would stabilize the carbocation intermediate formed upon the departure of the chloride leaving group. This stabilization lowers the activation energy for the ionization step, thereby favoring the SN1 mechanism. slideshare.netlumenlearning.com Conversely, for an SN2-type reaction, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, which hinders its approach to the electrophilic carbon of the carbonochloridate, thus slowing down the reaction. chemistrysteps.com
Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), possess large dipole moments but lack acidic protons for hydrogen bonding. msu.edu These solvents are less effective at solvating anions, leaving the nucleophile relatively "naked" and more reactive. libretexts.org Consequently, polar aprotic solvents tend to accelerate SN2 reactions. lumenlearning.com For this compound, a switch to a polar aprotic solvent would likely favor a bimolecular or addition-elimination mechanism over a unimolecular pathway. mdpi.commdpi.com
The interplay between solvent polarity and nucleophilicity is often analyzed using the Grunwald-Winstein equation, which correlates the rate of solvolysis with solvent parameters. mdpi.com While specific data for this compound is not available, studies on analogous alkyl chloroformates demonstrate these solvent-dependent mechanistic shifts. mdpi.com For instance, in highly ionizing but poorly nucleophilic solvents like aqueous hexafluoroisopropanol (HFIP), an ionization (SN1) mechanism is often observed for secondary chloroformates. science.gov In contrast, in more nucleophilic solvents like aqueous ethanol (B145695) or acetone, an addition-elimination (bimolecular) pathway is more probable. mdpi.com
A hypothetical representation of the effect of solvent on the reaction rate of this compound with a given nucleophile is presented in Table 1.
Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvent Type | Probable Dominant Mechanism | Hypothetical Relative Rate Constant |
|---|---|---|---|---|
| Water | 80.1 | Polar Protic | SN1 | High |
| Ethanol | 24.6 | Polar Protic | Mixed SN1/SN2 | Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | SN2 | High |
| Acetone | 21.0 | Polar Aprotic | SN2 | Moderate-High |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | SN2 | Moderate |
Note: The rate constants are hypothetical and for illustrative purposes, based on general principles of solvent effects on nucleophilic substitution reactions of chloroformates.
Conformational Analysis and Molecular Dynamics Simulations
Investigation of Preferred Conformations and Rotational Barriers
The reactivity and interaction of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods like Density Functional Theory (DFT), allows for the identification of stable conformers and the energy barriers for rotation around its single bonds. semanticscholar.org The molecule possesses several rotatable bonds, including the C-O and C-C bonds of the hexyl group, leading to a complex potential energy surface.
DFT calculations could reveal that the molecule preferentially adopts conformations that minimize steric hindrance. For instance, rotation around the C3-O bond of the hexan-3-yl group would likely be hindered, with distinct energy minima corresponding to specific staggered conformations. The relative energies of these conformers would influence the population of each state at a given temperature. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, providing insights into the flexibility of the molecule. diva-portal.org
A hypothetical potential energy surface scan for rotation around a key bond, such as the O-C(O) bond, could be performed. The results might indicate the presence of syn and anti conformers relative to the orientation of the carbonyl group and the alkyl chain.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kJ/mol) |
|---|---|---|
| Staggered 1 (Anti-periplanar) | 180° | 0.0 |
| Eclipsed 1 | 120° | 15.2 |
| Staggered 2 (Gauche) | 60° | 4.8 |
Note: These values are illustrative and represent a simplified rotational barrier analysis.
Dynamics of Interactions with Solvents or Catalytic Species
Molecular dynamics simulations are a powerful tool to investigate the dynamic interactions between this compound and its environment at an atomic level. diva-portal.orgaip.org By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and breaking of solvent shells around the solute. nih.gov In a protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between water molecules and the oxygen atoms of the carbonochloridate. In aprotic solvents, the interactions would be dominated by weaker dipole-dipole forces. aip.org
These simulations can provide a dynamic picture of how solvent molecules stabilize or destabilize potential transition states. For example, in a simulated SN1 reaction, one could observe the arrangement of solvent molecules around the forming carbocation and the departing chloride ion. libretexts.org Similarly, for an SN2 reaction, MD simulations could illustrate how the solvent shell around the nucleophile rearranges to allow its approach to the electrophilic center. chemistrysteps.com
Furthermore, MD simulations can be employed to study the interaction with a catalytic species. For instance, if a Lewis acid is used as a catalyst, simulations could show the coordination of the catalyst to the carbonyl oxygen or the chlorine atom, and how this interaction influences the conformational preferences and electronic structure of the this compound, thereby lowering the activation energy of the reaction. researchgate.net
Computational Prediction of Reactivity and Selectivity
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netekb.eg For a series of related chloroformate reagents, a QSRR model could be developed to predict their reaction rates or selectivity in a particular transformation. researchgate.net
To build a QSRR model for reagents related to this compound, a dataset of compounds with varying alkyl substituents would be required. For each compound, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. researchgate.net
The experimental reactivity data (e.g., rate constants) would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. rsc.orgnih.gov A successful QSRR model would provide a mathematical equation that could predict the reactivity of a new, untested chloroformate based solely on its calculated descriptors. Such models are valuable for understanding the key structural features that govern reactivity. researchgate.net
In Silico Design of Related Reagents for Targeted Syntheses
The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel reagents with tailored reactivity and selectivity for specific synthetic applications. acs.orgnih.govnih.gov For instance, if a more reactive acylating agent is desired, computational models can be used to screen virtual libraries of related chloroformates.
By systematically modifying the structure of this compound in silico—for example, by introducing electron-withdrawing or electron-donating groups on the alkyl chain, or by altering the steric bulk—the effect of these modifications on the electronic properties and accessibility of the electrophilic center can be predicted. mdpi.com Computational methods can estimate how these changes would affect the activation energies for desired reaction pathways. nih.gov
For example, DFT calculations could be used to predict the LUMO energy of a series of virtual chloroformate analogs. A lower LUMO energy generally correlates with higher electrophilicity and thus, potentially, higher reactivity towards nucleophiles. This allows for the pre-screening of many potential reagents, prioritizing the most promising candidates for experimental synthesis and testing. researchgate.net This rational design approach can significantly accelerate the discovery of new reagents for targeted chemical transformations, such as the selective acylation of complex biomolecules. researchgate.net
Environmental Transformation and Degradation Pathways of Hexan 3 Yl Carbonochloridate
Hydrolytic Degradation in Aqueous Environments
The most significant degradation pathway for Hexan-3-yl carbonochloridate (B8618190) in the environment is hydrolysis. oecd.orgscbt.com When released into water or moist soil, chloroformates readily react with water, leading to their rapid breakdown. basf.comscbt.com This process is typically the dominant fate process in any aqueous matrix. scbt.com
The rate of hydrolysis for chloroformates is influenced by factors such as temperature and pH. Generally, an increase in temperature accelerates the reaction rate. researchgate.net The stability of chloroformates is also dependent on the structure of the alkyl group, with secondary alkyl chloroformates, such as Hexan-3-yl carbonochloridate, being less thermally stable than primary alkyl or aryl chloroformates. nih.gov This suggests a tendency for decomposition even at ambient temperatures. basf.com
While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, the general mechanism for alkyl chloroformates can shift from a bimolecular (SN2-like) to a unimolecular (SN1) pathway with increasing electron donation from the alkyl group. researchgate.net The hydrolysis of chloroformates is generally rapid, with half-lives for some compounds being less than 30 minutes. oecd.org The reaction is often exothermic. basf.com
Table 1: Expected Influence of Environmental Factors on Hydrolysis of this compound
| Factor | Influence on Hydrolysis Rate | Rationale |
| Increasing Temperature | Increase | Provides activation energy for the reaction, consistent with general chemical kinetics. researchgate.net |
| Acidic pH (Low pH) | Generally Slower | Hydrolysis can occur, but the rate may be slower compared to neutral or basic conditions. |
| Neutral pH (pH 7) | Rapid | Chloroformates are unstable in water and hydrolyze quickly. basf.com |
| Basic pH (High pH) | Generally Faster | The presence of hydroxide (B78521) ions (a stronger nucleophile than water) typically accelerates the hydrolysis of esters and acid chlorides. |
This table is based on general chemical principles, as specific experimental data for this compound was not found in the search results.
The hydrolysis of this compound breaks the compound down into its constituent alcohol, along with carbon dioxide and hydrochloric acid. basf.comoecd.orgnih.gov This reaction is a defining characteristic of the chloroformate chemical family. oecd.org
The specific products from the hydrolysis of this compound are:
Hexan-3-ol: The corresponding alcohol formed from the hexan-3-yl group.
Carbon Dioxide (CO₂): A gaseous byproduct. basf.com
Hydrochloric Acid (HCl): Formed from the chloride and a proton from water, leading to acidification of the local aqueous environment. basf.com
Table 2: Hydrolytic Degradation Products of this compound
| Reactant | Product | Chemical Formula |
| This compound | Hexan-3-ol | C₆H₁₄O |
| Carbon Dioxide | CO₂ | |
| Hydrochloric Acid | HCl |
Influence of pH and Temperature on Hydrolysis Rates
Photolytic and Oxidative Degradation Mechanisms
Beyond hydrolysis, this compound can undergo degradation in the atmosphere through photolytic and oxidative processes, particularly in the vapor phase. scbt.com
If released into the atmosphere, chloroformates are expected to degrade via photolysis. scbt.com This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. While specific studies on the photolysis of this compound were not identified, research on related compounds suggests that the C-Cl bond is a likely site for photolytic cleavage. nih.gov The decomposition could also potentially lead to the formation of carbenes, which are highly reactive intermediates. acs.org Atmospheric degradation may also occur through the dissolution of the compound into clouds, where aqueous hydrolysis would then take place. scbt.com
The primary oxidative degradation pathway for organic compounds in the troposphere is the reaction with photochemically produced hydroxyl radicals (•OH). scbt.com Chloroformates in the vapor phase are expected to react with these radicals. scbt.com The rate of this reaction is a key determinant of the atmospheric lifetime of the compound.
While a specific rate constant for the reaction between this compound and hydroxyl radicals is not available, data for related alkanes such as n-hexane have been studied. researchgate.net However, the reactivity of this compound would be primarily dictated by the chloroformate functional group and the tertiary hydrogens on the alkyl chain. The reaction would likely involve hydrogen abstraction from the alkyl chain or addition to the carbonyl group, initiating a cascade of reactions leading to smaller, oxidized products. researchgate.netmdpi.com
UV-Induced Photolysis Pathways and Product Formation
Biotransformation Processes in Environmental Matrices
Direct biotransformation of this compound is unlikely to be a significant environmental fate process. The high reactivity of the chloroformate group means that abiotic hydrolysis occurs very rapidly in aqueous environments, outcompeting microbial degradation pathways. oecd.orgscbt.com
Evidence from studies on other chloroformates, such as ethyl chloroformate, indicates that while the compound may be classified as biodegradable, the rapid hydrolysis rate suggests that the observed biodegradation is actually of its hydrolysis products (in that case, ethanol). scbt.com Therefore, any biological degradation associated with this compound in soil or water would primarily involve the biotransformation of its main hydrolytic product, hexan-3-ol. Hexan-3-ol, as a simple secondary alcohol, would likely be susceptible to microbial oxidation.
Microbial Degradation Pathways and Metabolites
The primary and most rapid environmental fate process for chloroformates is abiotic hydrolysis, which occurs quickly in the presence of water or moisture, yielding the corresponding alcohol, carbon dioxide, and hydrochloric acid. oecd.orgnih.gov Due to this high reactivity, significant microbial degradation of the intact this compound molecule is unlikely. Instead, microbial action would primarily target its main hydrolysis product, 3-hexanol (B165604).
3-Hexanol, as a short-chain secondary alcohol, is expected to be readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. The aerobic degradation of short-chain alkanes and alcohols is a well-documented process. nih.gov Microorganisms possessing monooxygenase or dehydrogenase enzymes can metabolize 3-hexanol.
The likely microbial degradation pathway for 3-hexanol would involve its oxidation to the corresponding ketone, 3-hexanone. This ketone could then be further metabolized through various pathways, potentially involving Baeyer-Villiger monooxygenases that would insert an oxygen atom to form an ester, which is then hydrolyzed to smaller, easily metabolized molecules like acetate (B1210297) and butyrate. These can then enter the citric acid cycle.
Inferred Microbial Degradation of this compound:
Step 1 (Abiotic Hydrolysis): this compound + H₂O → 3-Hexanol + CO₂ + HCl
Step 2 (Microbial Oxidation): 3-Hexanol + O₂ → 3-Hexanone + H₂O
Step 3 (Further Microbial Metabolism): 3-Hexanone → Acetate + Butyrate → Further metabolism via citric acid cycle
Potential Metabolites:
| Precursor | Degradation Pathway | Resulting Metabolites |
| This compound | Abiotic Hydrolysis | 3-Hexanol, Carbon Dioxide, Hydrochloric Acid |
| 3-Hexanol | Microbial Oxidation | 3-Hexanone |
| 3-Hexanone | Microbial Metabolism | Acetate, Butyrate |
Enzyme-Mediated Transformations
Specific enzymatic studies on this compound are not documented. However, the high reactivity of the chloroformate functional group suggests that its primary transformation, hydrolysis, is predominantly a chemical process rather than an enzyme-mediated one. oecd.orgbasf.com
Enzymes would play a more significant role in the transformation of the hydrolysis product, 3-hexanol. The key enzymes involved would be:
Alcohol Dehydrogenases (ADHs): These enzymes are widespread in microorganisms and would catalyze the oxidation of 3-hexanol to 3-hexanone, typically using NAD⁺ or NADP⁺ as a cofactor.
Monooxygenases: Certain monooxygenases, such as Baeyer-Villiger monooxygenases, could potentially act on 3-hexanone, inserting an oxygen atom to form an ester, which can then be cleaved by esterases. rsc.org
Esterases: If an ester is formed from 3-hexanone, esterases would hydrolyze the ester bond, breaking the molecule into smaller, more readily usable substrates for cellular metabolism. lumenlearning.comlibretexts.org
While direct enzymatic action on the parent compound is less likely due to its rapid hydrolysis, it's conceivable that in environments with very low water activity, certain enzymes with broad substrate specificity, such as some lipases or proteases, could potentially catalyze its transformation, although this would be a minor pathway.
Modeling and Simulation of Environmental Fate
Predictive models are essential tools for estimating the environmental behavior of chemicals like this compound, for which extensive experimental data may be lacking. defra.gov.uknih.gov
Predictive Models for Persistence in Various Compartments
The persistence of this compound in different environmental compartments (air, water, soil) can be estimated using Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based models. nih.govmdpi.com
Water: The persistence of this compound in water is expected to be very low due to its rapid hydrolysis. oecd.orgnih.gov The half-life of similar, less reactive chloroformates in aqueous solutions ranges from minutes to about half an hour. oecd.org Models for hydrolysis can predict the rate based on pH and temperature. The persistence of its primary degradation product, 3-hexanol, would then be determined by microbial degradation rates, which can be estimated using models like the BIOWIN™ module in the EPI Suite™ (Estimation Programs Interface Suite).
Air: In the atmosphere, this compound would exist primarily as a vapor. nih.gov Its persistence would be governed by its reaction with hydroxyl radicals (OH•). The rate of this reaction can be estimated using QSAR models like AOPWIN™ (Atmospheric Oxidation Program for Windows). Additionally, hydrolysis in the presence of atmospheric moisture would also contribute to its degradation. nih.gov
Soil: In soil, the persistence of this compound would be very short-lived due to rapid hydrolysis in the presence of soil moisture. Its mobility and the fate of its hydrolysis product, 3-hexanol, would be influenced by sorption to soil organic matter. The octanol-water partition coefficient (Kow) is a key parameter for these predictions. mdpi.com Models can estimate the sorption coefficient (Koc) based on the chemical's structure.
Table of Estimated Physicochemical Properties for Modeling:
| Property | Estimated Value/Characteristic | Relevance to Persistence Modeling |
| Water Solubility | Low, but hydrolyzes rapidly | Affects dissolution rate and availability for hydrolysis. |
| Vapor Pressure | Moderate | Influences volatilization from soil and water. mdpi.com |
| Log Kow | Estimated to be in the range of 2.5 - 3.5 | Predicts partitioning between water and organic carbon in soil and sediment. |
| Hydrolysis Half-life | Very short (minutes) | Dominant degradation process in water and moist soil. oecd.org |
Simulation of Transport and Distribution in Environmental Systems
Multimedia environmental fate models, such as fugacity models, can simulate the transport and distribution of this compound and its degradation products. defra.gov.ukresearchgate.net These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and use the chemical's physicochemical properties and emission rates to predict its partitioning and concentrations in each compartment. acs.org
Transport Processes: Key transport processes that would be simulated include volatilization from water and soil to air, advection in air and water, and deposition from the atmosphere to land and water surfaces. nih.gov
Distribution Simulation: A simulation for this compound would likely show its rapid disappearance from the release compartment due to hydrolysis. The simulation would then track the fate of 3-hexanol, showing its distribution based on its higher water solubility and lower vapor pressure compared to the parent compound. The model would predict its partitioning into water and potential for leaching through soil, as well as its gradual degradation by microbial processes.
Future Research Directions and Emerging Paradigms in Hexan 3 Yl Carbonochloridate Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The conventional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022). researchgate.netkobe-u.ac.jp A primary future direction is the development of safer and more efficient methods for producing hexan-3-yl carbonochloridate (B8618190).
Phosgene-Free Synthesis: Research into phosgene-free routes is a major trend. iupac.org One promising approach is the "photo-on-demand" synthesis, where chloroform (B151607), in the presence of an alcohol like hexan-3-ol and oxygen, can be photochemically converted to the corresponding chloroformate. researchgate.netacs.org This method avoids the handling of highly toxic phosgene gas and allows for in situ generation and consumption, enhancing safety. researchgate.netkobe-u.ac.jp Another safer alternative is the use of solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate). iupac.org While triphosgene is also toxic, its solid nature makes it easier and safer to handle than gaseous phosgene. iupac.org
Catalytic Approaches: The development of catalytic methods for chloroformate synthesis is another key area. These methods aim to reduce waste and improve efficiency. For instance, processes that utilize catalysts to activate less reactive precursors could provide more sustainable pathways to compounds like hexan-3-yl carbonochloridate. tandfonline.com
| Synthetic Route | Key Features | Potential Advantages |
| Photo-on-demand Synthesis | Uses chloroform, oxygen, and UV light. | Avoids direct handling of phosgene gas, in situ generation improves safety. researchgate.netkobe-u.ac.jp |
| Triphosgene-based Synthesis | Employs a solid, stable phosgene equivalent. | Easier and safer to handle than gaseous phosgene, suitable for lab-scale synthesis. iupac.org |
| Catalytic Carbonylation | Utilizes carbon monoxide and a catalyst. | Potential for high atom economy and reduced reliance on phosgene. |
Exploration of Untapped Reactivity Patterns and Selectivity Control
The steric hindrance of the hexan-3-yl group influences its reactivity, presenting both challenges and opportunities. Future research will aim to exploit this structural feature to achieve novel reactivity and selectivity.
Cross-Coupling Reactions: A significant area of future exploration is the use of secondary alkyl chloroformates in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org Nickel-catalyzed reductive coupling of alkyl halides with chloroformates has been shown to be a viable method for ester formation. acs.org Applying this to this compound could enable the synthesis of a wide range of esters with complex alkyl groups. acs.org Similarly, stereospecific palladium-catalyzed cross-coupling reactions of enantioenriched organostannane nucleophiles with chloroformates offer a pathway to chiral molecules. rsc.orgrsc.org
Selective Reactions with Nucleophiles: Controlling the reaction of this compound with various nucleophiles is crucial. Due to its steric bulk, reactions may require more forcing conditions or specialized catalysts to achieve high yields. tandfonline.comd-nb.info Research into catalysts that can overcome this steric hindrance, such as guanidinium (B1211019) salts, could lead to more efficient and selective esterification and carbamoylation reactions. tandfonline.com The development of methods for stereoselective alkoxycarbonylation of C(sp³)–H bonds using sterically hindered chloroformates is also a promising avenue. researchgate.net
The table below summarizes potential reactivity patterns to be explored.
| Reaction Type | Key Features | Potential Applications |
| Nickel-Catalyzed Cross-Coupling | Couples with alkyl halides to form esters. acs.org | Synthesis of complex esters for fragrances, polymers, and pharmaceuticals. |
| Palladium-Catalyzed Stereospecific Coupling | Reacts with enantioenriched organostannanes. rsc.orgrsc.org | Access to chiral compounds with high enantiomeric purity. |
| Catalytic Acylation of C-H Bonds | Direct functionalization of C(sp³)–H bonds. researchgate.net | Novel methods for creating complex carbon skeletons. |
| Selective Reactions with Bifunctional Nucleophiles | Controlled reaction at one functional group. | Synthesis of advanced intermediates for drug discovery and materials. |
Integration into Continuous Flow Chemistry Systems
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous materials or unstable intermediates. rsc.orgresearchgate.net The integration of this compound synthesis and its subsequent reactions into continuous flow systems is a key future direction.
Safer Production: The synthesis of chloroformates from phosgene or its equivalents can be made significantly safer in a continuous flow reactor. google.com The small reactor volume minimizes the amount of hazardous material present at any given time, and the excellent heat and mass transfer properties allow for precise control of the reaction conditions, preventing runaway reactions. google.comresearchgate.net
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. google.com For example, the synthesis of this compound could be immediately followed by its reaction with an amine to produce a carbamate (B1207046), all within a single, integrated flow system. acs.orgnih.gov This approach improves efficiency and reduces waste. acs.org The continuous flow synthesis of carbamates from chloroformates has been demonstrated as a faster and safer alternative to traditional batch processes. acs.org
| Flow Chemistry Application | Key Advantages | Research Focus |
| Continuous Synthesis of this compound | Enhanced safety, precise process control, scalability. google.com | Optimization of reactor design, residence time, and temperature for high yield and purity. |
| Telescoped Carbamate/Carbonate Synthesis | Reduced reaction time, minimal workup, higher overall yield. google.comacs.org | Development of robust flow protocols for a variety of nucleophiles and substrates. |
| In Situ Derivatization and Analysis | Rapid conversion for analytical purposes. | Integration with online monitoring techniques like FTIR for real-time process control. |
Applications in Advanced Materials Science and Polymer Innovations
Chloroformates are valuable monomers and functionalizing agents in polymer chemistry. wikipedia.org Future research will likely explore the use of this compound in the creation of novel polymers with tailored properties.
Biodegradable Polymers: The incorporation of the hexan-3-yl group into biodegradable polymers like polycarbonates and polyesters could impart unique physical properties, such as altered hydrophobicity, degradation rates, and mechanical strength. mdpi.comdaigangbio.cnrsc.org Ring-opening polymerization of cyclic monomers derived from hexan-3-ol, or the use of this compound as a functionalizing agent, could lead to new biomaterials for drug delivery or tissue engineering. mdpi.comnih.gov
Functional Coatings and Surfaces: The reactivity of the chloroformate group can be exploited to graft molecules onto surfaces, creating functional coatings. Polymers containing the hexan-3-yl moiety could be used to create surfaces with specific wetting properties or biocompatibility. The use of chloroformate derivatives to introduce functional groups onto polymer backbones is a well-established strategy that can be applied here. rsc.org
| Polymer Application | Rationale | Potential Outcome |
| Novel Polycarbonates | The bulky hexan-3-yl group can disrupt polymer packing. google.com | Materials with modified thermal properties, solubility, and degradation profiles. |
| Functional Polyesters | Post-polymerization modification using the chloroformate. | Introduction of specific functionalities for targeted applications like drug conjugation. mdpi.com |
| Surface Modification | Grafting of hexan-3-yl containing molecules onto surfaces. | Creation of hydrophobic or biocompatible coatings for medical devices or advanced materials. |
Green Chemistry Innovations for Sustainable Utilization
The principles of green chemistry are increasingly important in chemical synthesis. mdpi.comnih.gov Future research on this compound will be guided by the need for more sustainable processes.
Green Chemistry Metrics: The environmental impact of synthesizing and using this compound can be quantified using green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. iupac.orgwikipedia.orgnih.govmdpi.comacs.org Future work will focus on optimizing reaction pathways to improve these metrics, for example, by minimizing solvent use, reducing the number of synthetic steps, and using renewable starting materials. acs.org
Biocatalysis: The use of enzymes (biocatalysis) for the synthesis and transformation of chloroformates is a promising green alternative. nih.gov Lipases, for instance, can be used for the kinetic resolution of chiral alcohols and amines using carbonate donors, a reaction class closely related to chloroformate chemistry. mdpi.com Developing biocatalytic routes to or from this compound could lead to highly selective and environmentally benign processes for producing chiral compounds. mdpi.comnih.gov
| Green Chemistry Approach | Key Principles | Application to this compound |
| Process Mass Intensity (PMI) Reduction | Minimize the total mass of materials used per mass of product. acs.org | Optimizing reaction conditions to reduce solvent and reagent usage. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Investigating the production of hexan-3-ol from bio-based feedstocks. |
| Biocatalytic Reactions | Employing enzymes for high selectivity and mild reaction conditions. nih.gov | Enantioselective synthesis of chiral carbamates or carbonates from this compound. mdpi.com |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields
The future of this compound chemistry also lies in its application in interdisciplinary research, bridging organic synthesis with fields like biology, medicine, and analytical chemistry.
Chemical Probes and Diagnostics: Chloroformates are used as derivatizing agents in analytical chemistry to improve the detection of certain molecules. acs.orgrsc.orgkobe-u.ac.jp this compound could be developed as a reagent for the derivatization of polar analytes in complex biological samples, enabling their analysis by techniques like gas chromatography-mass spectrometry (GC-MS). acs.orgrsc.org
Pharmaceutical Synthesis: As a building block, this compound can be used to introduce the hexan-3-yloxycarbonyl group into potential drug candidates. This group can act as a protecting group or modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). google.com
Computational Chemistry: Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and selectivity of sterically hindered chloroformates like this compound. rsc.orgehu.es These theoretical studies can help in designing new reactions and catalysts, and in understanding the mechanisms of existing transformations, thus accelerating experimental research. rsc.org
Q & A
Q. What are the standard synthetic protocols for Hexan-3-yl carbonochloridate, and how can reproducibility be ensured?
this compound is typically synthesized via reaction of the corresponding alcohol (e.g., hexan-3-ol) with phosgene (COCl₂) under anhydrous conditions, often in solvents like dioxane or dichloromethane . Key steps include:
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions.
- Purification : Distillation under reduced pressure or recrystallization to isolate the product. Reproducibility requires strict adherence to anhydrous conditions and stoichiometric ratios. Detailed protocols should include solvent drying methods (e.g., molecular sieves) and real-time monitoring via thin-layer chromatography (TLC) .
Q. How should researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include the carbonyl carbon (δ ~150–155 ppm) and the chloroformate group’s adjacent carbons (δ ~70–80 ppm). Substituents on the hexyl chain influence chemical shifts; for example, branching at the 3-position alters splitting patterns in ¹H NMR .
- IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ confirms the chloroformate group.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to COCl loss are diagnostic .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, tightly sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents. Avoid water to prevent hydrolysis .
- Storage : Keep under inert gas (N₂/Ar) in moisture-resistant containers at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with varying substituents?
Substituent effects (e.g., electron-withdrawing groups) require adjustments in:
- Solvent polarity : Use polar aprotic solvents (e.g., THF) for sterically hindered substrates.
- Catalyst selection : Lewis acids like DMAP may accelerate reactions with less-reactive alcohols.
- Reaction time : Monitor via ¹H NMR to avoid over-chlorination .
Q. How should researchers address contradictory spectral data between synthesized this compound derivatives and literature reports?
- Cross-validate techniques : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments.
- Check solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR peaks.
- Replicate literature methods : Ensure identical purification steps (e.g., column chromatography vs. distillation) .
Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic acyl substitutions?
Q. What strategies are effective for conducting literature reviews on this compound applications?
Q. What advanced applications of this compound are emerging in chemical biology or materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
